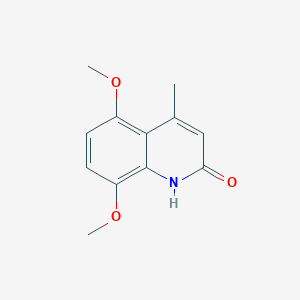

5,8-Dimethoxy-4-methylquinolin-2(1H)-one

Vue d'ensemble

Description

5,8-Dimethoxy-4-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5,8-Dimethoxy-4-methylquinolin-2(1H)-one (DMQ) is a synthetic compound belonging to the quinoline family, recognized for its potential biological activities. This article reviews the biological activity of DMQ, focusing on its medicinal chemistry applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of DMQ is C₁₂H₁₃N₁O₂, characterized by a quinolinone core that includes two methoxy groups and a methyl group. This unique structural configuration may enhance its solubility and bioavailability compared to other quinoline derivatives.

Biological Activity Overview

Research indicates that DMQ exhibits various biological activities, particularly in the realms of anticancer and antimicrobial properties. Below are some highlighted areas of its biological activity:

- Anticancer Activity : DMQ and its derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds structurally related to DMQ have shown promising results against various cancer cell lines.

- Enzyme Inhibition : Studies suggest that DMQ may interact with specific enzymes, potentially serving as an inhibitor. The binding affinity and inhibitory potency are essential for understanding its mechanism of action.

Structure-Activity Relationships (SAR)

The SAR of quinoline derivatives indicates that modifications in substituent groups significantly influence their biological activity. For DMQ:

- Methoxy Substituents : The presence of methoxy groups at specific positions enhances the compound's potency against cancer cells. For example, increasing the number of methoxy groups has been correlated with improved inhibitory effects on certain enzymes.

- Methyl Group Influence : The methyl group at position 4 may also play a role in enhancing the compound's pharmacological profile.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of DMQ against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| DMQ | H460 | 6.2 | Apoptosis induction |

| DMQ | Hep3B | 7.0 | Cell cycle arrest |

| DMQ | HL-60 | 5.8 | Inhibition of proliferation |

These findings suggest that DMQ can induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest.

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one is its potential as an anticancer agent. Research has shown that quinolinone derivatives can inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. In a study involving quinolinone-pyrimidine hybrids, compounds similar to this compound demonstrated the ability to increase intracellular accumulation of doxorubicin, thereby enhancing its cytotoxic effects against resistant cancer cells .

Table 1: Anticancer Activity of Quinolinone Derivatives

| Compound | Minimum Effective Concentration (MEC) | Effect on Doxorubicin Accumulation |

|---|---|---|

| 5c | 0.31 µM | Significant increase |

| 7b | 0.62 µM | Significant increase |

| Verapamil | - | Positive control |

Enzyme Inhibition

The compound has been identified as an inhibitor of ribosyldihydronicotinamide dehydrogenase (NQO2), which plays a crucial role in detoxification pathways and biosynthetic processes related to vitamin K synthesis . This inhibition can have implications for developing therapies targeting metabolic pathways in various diseases.

Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalizations through palladium-catalyzed reactions, including C-H activation techniques that enable the introduction of alkenyl groups at specific positions on the quinolone framework .

Table 2: Synthetic Routes Utilizing this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| C-H Alkenylation | Pd(II) catalyst, room temperature | High |

| Nitration | Nitric acid, controlled temperature | Moderate |

| Cine-substitution | Nucleophilic reagents | Variable |

Study on P-glycoprotein Inhibition

In a comprehensive study published in Scientific Reports, researchers evaluated several quinolinone derivatives for their ability to inhibit P-glycoprotein functionality in resistant leukemia cells. The study highlighted that compounds with multiple methoxy groups significantly enhanced the inhibitory activity compared to their counterparts with fewer substituents . This finding underscores the importance of structural modifications in optimizing drug efficacy.

Synthesis and Biological Evaluation

Another notable investigation focused on synthesizing various quinolone derivatives and assessing their biological activities, including their effects on enzyme inhibition and anticancer properties. The results indicated that structural variations such as methoxy substitutions played a critical role in enhancing biological activities .

Propriétés

IUPAC Name |

5,8-dimethoxy-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-6-10(14)13-12-9(16-3)5-4-8(15-2)11(7)12/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHDAIGNGIXQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C(C=CC(=C12)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296530 | |

| Record name | 5,8-Dimethoxy-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23947-41-3 | |

| Record name | NSC109761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-Dimethoxy-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.